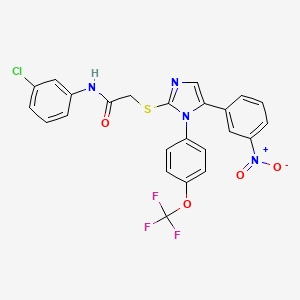
3-(Furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential for use in the development of new drugs. This compound is synthesized through a complex process that involves several steps, and it has been shown to have significant biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine is complex and not fully understood. However, it is known to interact with various enzymes and receptors in the body, leading to changes in cellular signaling pathways and gene expression. This compound has been shown to have significant effects on the growth and proliferation of cancer cells, as well as on the function of the central nervous system.
Biochemical and physiological effects:
3-(Furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has been shown to have significant biochemical and physiological effects in various studies. This compound has been shown to inhibit the activity of several enzymes and receptors, including tyrosine kinases and phosphodiesterases. It has also been shown to affect cellular signaling pathways and gene expression, leading to changes in cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(Furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine in lab experiments is its potential for use in the development of new drugs. This compound has been shown to have significant effects on cellular signaling pathways and gene expression, making it a promising candidate for the treatment of various diseases. However, there are also limitations to using this compound in lab experiments, including its complex synthesis process and potential for toxicity.
Future Directions
There are several future directions for research on 3-(Furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine. One potential direction is the development of new drugs based on this compound, particularly for the treatment of cancer and neurological disorders. Another potential direction is the study of the mechanism of action of this compound, in order to better understand its effects on cellular signaling pathways and gene expression. Finally, further research is needed to determine the potential toxicity of this compound and its suitability for use in clinical settings.
Synthesis Methods
The synthesis of 3-(Furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine involves several steps. The first step is the synthesis of 2-amino-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyridine, which is then reacted with furan-2-carboxylic acid to form 3-(furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine. The final compound is then purified through a series of chromatography and recrystallization steps.
Scientific Research Applications
3-(Furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has been shown to have potential applications in scientific research, particularly in the development of new drugs. This compound has been studied for its ability to inhibit various enzymes and receptors, and it has been shown to have potential as a treatment for a variety of diseases, including cancer and neurological disorders.
properties
IUPAC Name |
3-(furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-3-14(23-12-1)13-4-5-15(20-19-13)21-8-10-22(11-9-21)16-17-6-2-7-18-16/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUARXVJAJKVRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2856437.png)
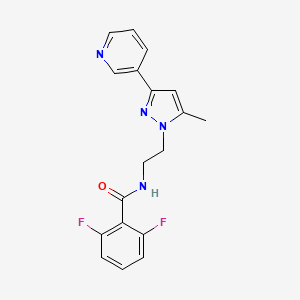
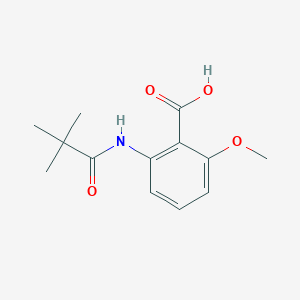
![2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B2856444.png)
![3-(4-Chlorophenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B2856445.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2856446.png)

![N-(3,5-bis(trifluoromethyl)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2856448.png)
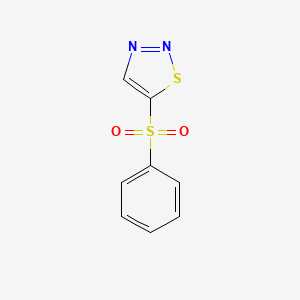
![2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2856452.png)
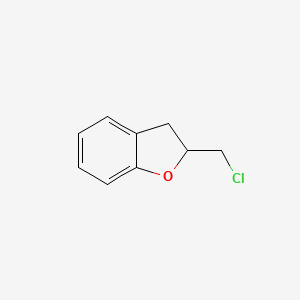
![1-[(2-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2856454.png)
